![molecular formula C20H23ClN2O3S B2419494 2-chloro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 946270-93-5](/img/structure/B2419494.png)
2-chloro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
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Description
2-chloro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide, also known as TAK-733, is a small molecule inhibitor that targets the mitogen-activated protein kinase (MAPK) pathway. This pathway is involved in cell proliferation, differentiation, and survival and is frequently dysregulated in cancer. TAK-733 has been shown to have potent anti-tumor activity in preclinical studies and is currently being evaluated in clinical trials.
Scientific Research Applications
Biological Potential of Indole Derivatives
The compound contains an indole nucleus, which is found in many important synthetic drug molecules . Indole derivatives possess various biological activities, such as:
- Antiviral : Indole derivatives have been reported to show inhibitory activity against influenza A and Coxsackie B4 virus .
- Anti-inflammatory : Indole derivatives have potential anti-inflammatory properties .
- Anticancer : Some indole derivatives have shown anticancer properties .
- Anti-HIV : Certain indole derivatives have been reported to have anti-HIV properties .
- Antioxidant : Indole derivatives can act as antioxidants .
- Antimicrobial : Indole derivatives have shown antimicrobial properties .
- Antitubercular : Some indole derivatives have antitubercular activities .
- Antidiabetic : Indole derivatives have potential antidiabetic properties .
- Antimalarial : Certain indole derivatives have been reported to have antimalarial properties .
- Anticholinesterase activities : Indole derivatives have shown anticholinesterase activities .
Pharmacological Properties
The pharmacological properties of this compound are not yet fully explored . However, it’s worth noting that similar compounds have shown diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
properties
IUPAC Name |
2-chloro-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3S/c1-14(2)11-12-23-18-9-8-16(13-15(18)7-10-20(23)24)22-27(25,26)19-6-4-3-5-17(19)21/h3-6,8-9,13-14,22H,7,10-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWZSXQQQKUATI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide |
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